

# Application Notes and Protocols for Titanium Silicide (TiSi<sub>2</sub>) Sputtering Targets

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## Compound of Interest

Compound Name: *Titanium disilicide*

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These application notes provide a detailed overview of the fabrication and use of Titanium Silicide (TiSi<sub>2</sub>) sputtering targets. The information is intended to guide researchers and professionals in materials science and thin-film deposition for applications including, but not limited to, microelectronics, protective coatings, and biocompatible layers.

## Introduction to Titanium Silicide

Titanium silicide (TiSi<sub>2</sub>) is a refractory metal silicide notable for its low electrical resistivity, high thermal stability, and excellent compatibility with silicon-based devices.<sup>[1]</sup> It is a key material in the semiconductor industry, primarily used for contacts, interconnects, and gate electrodes in integrated circuits.<sup>[2]</sup> TiSi<sub>2</sub> exists in two main crystalline phases: the metastable C49 phase, which forms at lower temperatures (450-650°C), and the thermodynamically stable C54 phase, which has a significantly lower resistivity (12-24  $\mu\Omega\cdot\text{cm}$  compared to 60-70  $\mu\Omega\cdot\text{cm}$  for C49) and is formed at higher temperatures (>650°C).<sup>[1]</sup> The transition from the C49 to the C54 phase is critical for achieving the desired electrical properties in microelectronic applications.

Sputtering targets made of TiSi<sub>2</sub> are used to deposit thin films of this material onto various substrates. The quality of the sputtering target—in terms of purity, density, and homogeneity—directly impacts the properties of the deposited thin film.

## Fabrication of TiSi<sub>2</sub> Sputtering Targets

The primary method for producing high-density and high-purity  $TiSi_2$  sputtering targets is through powder metallurgy.<sup>[3][4]</sup> This involves the consolidation of titanium and silicon powders in the desired stoichiometry, followed by a high-temperature, high-pressure sintering process. The most common industrial methods are Hot Pressing (HP) and Hot Isostatic Pressing (HIP).

## Hot Pressing (HP)

Hot pressing is a powder metallurgy process that combines uniaxial pressure and high temperature to densify powdered materials.<sup>[4][5]</sup> For ceramic materials like  $TiSi_2$ , this method is effective in producing dense targets while maintaining compositional control.<sup>[5]</sup>

Parameter	Value Range	Unit	Notes
Sintering Temperature	1600 - 1650	°C	A temperature of 1600°C has been used for a Ti:Si mixture <sup>[6]</sup> , while 1650°C was used for $TiB_2$ with a $TiSi_2$ sintering aid. <sup>[7]</sup>
Applied Pressure	10 - 100	MPa	A pressure of 24 MPa was used for a Ti:Si mixture. <sup>[6]</sup> General pressures for sputtering targets are in this range. <sup>[8]</sup>
Holding Time	1 - 3	hours	Typical holding time for sintering processes. <sup>[8]</sup>
Atmosphere	Argon or Vacuum	-	An inert atmosphere is crucial to prevent oxidation. <sup>[6]</sup>
Resulting Density	> 95% (up to 99%)	% of theoretical	High density is a key requirement for sputtering targets. <sup>[6]</sup>

- Powder Preparation: Start with high-purity titanium and silicon powders (e.g., >99.5%). Mix the powders in the desired stoichiometric ratio (1 Ti: 2 Si). Ball milling can be used to ensure a homogeneous mixture.
- Mold Loading: Load the mixed powder into a graphite die. Graphite is typically used for its high-temperature stability and electrical conductivity (if induction heating is used).
- Hot Pressing Cycle:
  - Place the loaded die into the hot press.
  - Heat the die to the sintering temperature (e.g., 1600°C) under a protective atmosphere of argon or in a vacuum.[6]
  - Simultaneously apply uniaxial pressure (e.g., 24 MPa).[6]
  - Hold at the peak temperature and pressure for a specified duration (e.g., 2 hours) to allow for densification.[6]
  - Cool down the system in a controlled manner to prevent thermal shock.
- Target Finishing:
  - Extract the densified target from the die.
  - Machine the target to the final desired dimensions.
  - Clean the target to remove any surface contaminants.
- Quality Control:
  - Measure the final density using the Archimedes method.
  - Analyze the phase composition and microstructure using X-ray diffraction (XRD) and scanning electron microscopy (SEM).

## Hot Isostatic Pressing (HIP)

Hot Isostatic Pressing (HIP) is a manufacturing process that subjects components to both high temperature and isostatic gas pressure in a high-pressure containment vessel. The applied pressure is uniform in all directions, leading to highly dense and homogeneous materials with low internal stress. This makes it an excellent method for producing high-quality sputtering targets.

Parameter	Value Range	Unit	Notes
Sintering Temperature	900 - 2250	°C	The ideal temperature range is broad, depending on the material. <sup>[9]</sup> For titanium alloys, temperatures around 913-930°C are common. <sup>[10][11]</sup>
Applied Pressure	100 - 200	MPa	Argon is the most common pressurizing medium. <sup>[9]</sup>
Holding Time	2 - 3	hours	A typical dwell time to ensure complete densification. <sup>[10][11]</sup>
Atmosphere	Argon	-	High-purity argon is used as the pressurizing gas. <sup>[12]</sup>
Resulting Density	> 99%	% of theoretical	HIP is capable of producing fully dense materials.

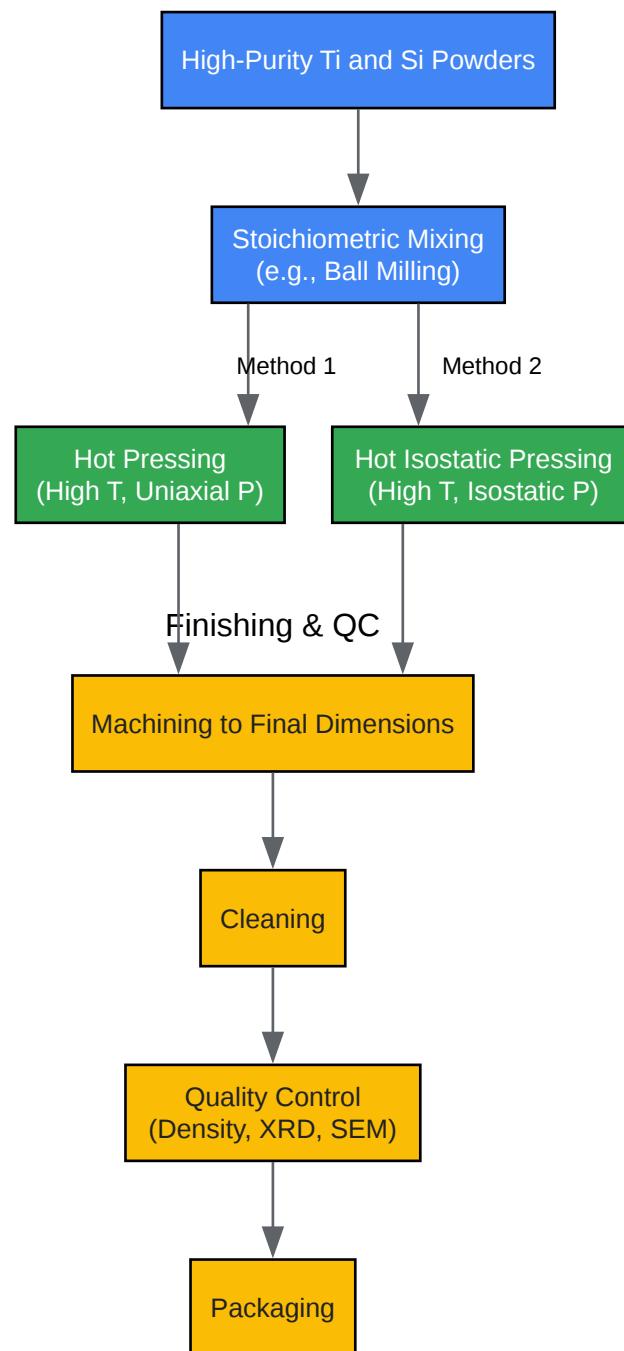
- Powder Preparation: As with hot pressing, start with high-purity, homogeneously mixed titanium and silicon powders.
- Encapsulation:

- Place the powder into a metallic canister or "can" that is shaped to the near-net dimensions of the final target.
- Evacuate the can to remove any trapped gases and then seal it hermetically.
- HIP Cycle:
  - Place the sealed can inside the HIP vessel.
  - Pressurize the vessel with high-purity argon gas.
  - Heat the vessel to the desired sintering temperature (e.g., 930°C).[11]
  - Hold at the target temperature and pressure (e.g., 120 MPa) for the specified time (e.g., 2 hours) to allow the powder to consolidate into a fully dense solid.[11]
  - Cool the vessel and release the pressure.
- Decapsulation and Finishing:
  - Remove the can from the HIPed billet, typically through chemical etching or mechanical means.
  - Machine the target to the final specifications.
  - Clean and package the target in a vacuum-sealed bag.
- Quality Control: Perform density, XRD, and SEM analysis as with the hot-pressed targets to ensure high quality.

## Fabrication Workflow Diagram

TiSi<sub>2</sub> Sputtering Target Fabrication Workflow

## Powder Preparation

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Caption: Workflow for TiSi<sub>2</sub> target fabrication.

## Use of TiSi<sub>2</sub> Sputtering Targets

TiSi<sub>2</sub> sputtering targets are used in Physical Vapor Deposition (PVD) systems, primarily with magnetron sputtering, to deposit TiSi<sub>2</sub> thin films. The process can be non-reactive, to deposit a pure TiSi<sub>2</sub> film, or reactive, where a reactive gas like nitrogen is introduced to form a compound film such as Titanium Silicon Nitride (TiSiN).

## Sputtering Process

Sputtering involves bombarding the target material with energetic ions, typically Argon (Ar+), in a vacuum chamber. This causes atoms from the target to be ejected, which then travel and deposit onto a substrate, forming a thin film.

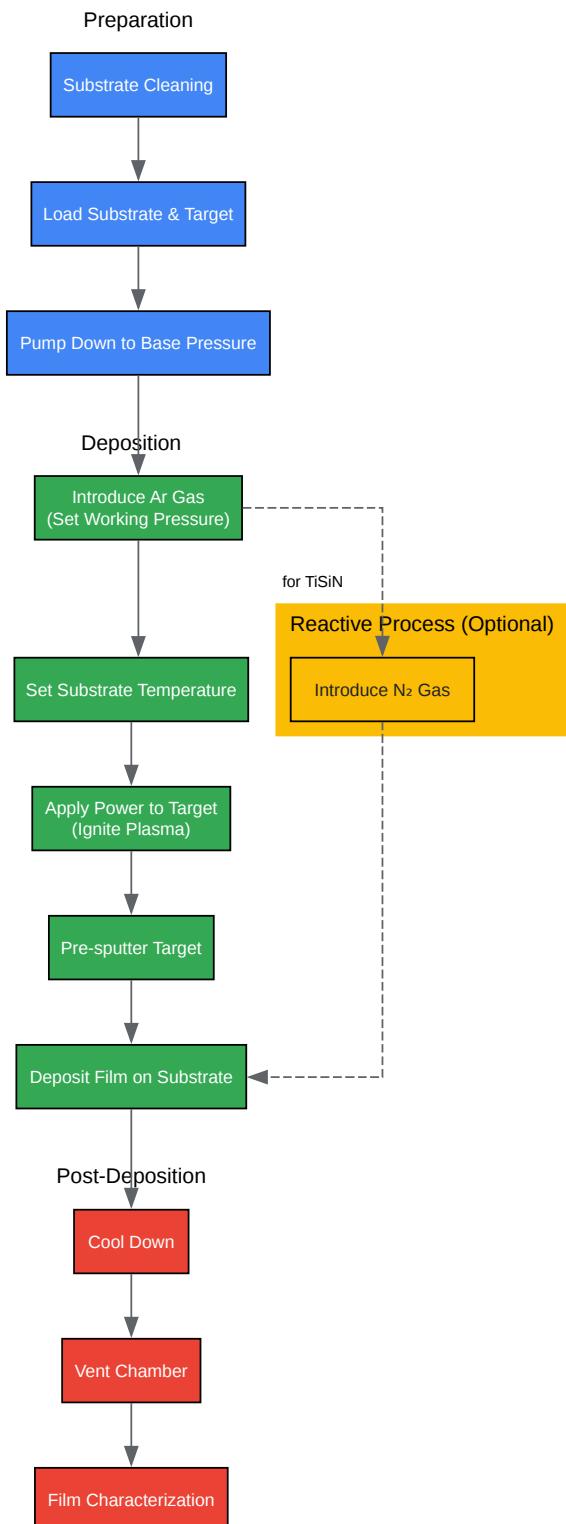
Parameter	Value Range	Unit	Notes
<b>General</b>			
Base Pressure	$< 5 \times 10^{-6}$	Torr	A low base pressure is essential to minimize film contamination.
<b>Working Pressure</b>			
Working Pressure	1 - 10	mTorr	Controls the mean free path of sputtered atoms. <a href="#">[13]</a>
Sputtering Gas	Argon (Ar)	-	High-purity Ar is typically used.
Ar Flow Rate	10 - 50	sccm	Depends on the chamber size and desired pressure.
Substrate Temperature	Room Temp - 450	°C	Can influence film crystallinity and phase formation. <a href="#">[14]</a>
Target-to-Substrate Distance	10.5 - 16.5	cm	Affects deposition rate and uniformity. <a href="#">[15]</a>
<b>DC Sputtering</b>			
Sputtering Power	75 - 150	W	Higher power generally leads to a higher deposition rate. <a href="#">[16]</a>
<b>RF Sputtering</b>			
Sputtering Power	100 - 600	W	Suitable for sputtering dielectric materials. <a href="#">[13]</a> <a href="#">[17]</a>
<b>Reactive Sputtering (for TiSiN)</b>			
Reactive Gas	Nitrogen (N <sub>2</sub> )	-	

N <sub>2</sub> Flow Rate / Partial Pressure	Variable	sccm / %	The N <sub>2</sub> to Ar ratio is a critical parameter for film stoichiometry. <a href="#">[18]</a>
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- Substrate Preparation:
  - Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA clean for Si) to remove any organic and inorganic contaminants.
  - Load the substrate into the sputtering chamber.
- System Pump-down:
  - Evacuate the chamber to a high vacuum (base pressure  $< 5 \times 10^{-6}$  Torr) to minimize the presence of residual gases.
- Sputtering Process:
  - Introduce the sputtering gas (high-purity Argon) into the chamber, controlling the flow to achieve the desired working pressure (e.g., 5 mTorr).
  - If required, heat the substrate to the desired deposition temperature.
  - Apply power (DC or RF) to the TiSi<sub>2</sub> target to ignite the plasma.
  - Pre-sputter the target for a few minutes with the shutter closed to clean the target surface.
  - Open the shutter to begin depositing the TiSi<sub>2</sub> film onto the substrate.
  - For reactive sputtering of TiSiN, introduce a controlled flow of nitrogen gas along with the argon.
  - Continue the deposition until the desired film thickness is achieved.
- Cool-down and Venting:
  - Turn off the power to the target and the gas flow.

- Allow the substrate to cool down under vacuum.
- Vent the chamber to atmospheric pressure with an inert gas like nitrogen.
- Film Characterization:
  - Analyze the deposited film's properties, such as thickness (profilometry, ellipsometry), resistivity (four-point probe), phase (XRD), and microstructure (SEM/TEM).

## Sputtering Process Workflow Diagram

TiSi<sub>2</sub> Thin Film Sputtering Workflow[Click to download full resolution via product page](#)

Caption: Workflow for sputtering TiSi<sub>2</sub> thin films.

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